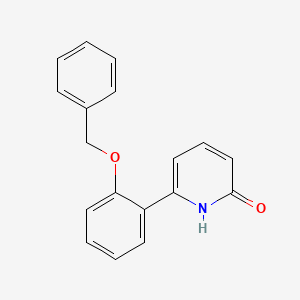

6-(2-Benzyloxyphenyl)-2-hydroxypyridine

Description

Properties

IUPAC Name |

6-(2-phenylmethoxyphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c20-18-12-6-10-16(19-18)15-9-4-5-11-17(15)21-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIOFVLCODGQOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50683226 | |

| Record name | 6-[2-(Benzyloxy)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111111-20-6 | |

| Record name | 6-[2-(Benzyloxy)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(2-Benzyloxyphenyl)-2-hydroxypyridine synthesis protocol

An In-Depth Technical Guide to the Synthesis of 6-(2-Benzyloxyphenyl)-2-hydroxypyridine

Abstract

This technical guide provides a comprehensive, research-level protocol for the synthesis of this compound. This biaryl scaffold is of significant interest in medicinal chemistry and materials science. The core of this synthesis is the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds. This document details the strategic approach, underlying reaction mechanisms, step-by-step experimental procedures for precursor and final product synthesis, and critical field-proven insights for troubleshooting. It is intended for researchers, chemists, and professionals in drug development who require a robust and well-validated methodology.

Synthetic Strategy and Retrosynthetic Analysis

The design of a synthetic route for this compound hinges on the efficient formation of the C-C bond connecting the pyridine and phenyl rings. The Suzuki-Miyaura cross-coupling is the strategy of choice due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[1][2]

Retrosynthetic Analysis:

The target molecule is disconnected at the pivotal C-C bond between the two aromatic rings. This retrosynthetic step yields two key synthons: a 6-halopyridin-2-ol (or its pyridone tautomer) and a (2-benzyloxyphenyl)boronic acid. The halogen on the pyridine ring (typically bromine or chlorine) serves as the electrophilic partner, while the boronic acid acts as the nucleophilic partner in the palladium-catalyzed coupling.

Caption: Retrosynthetic analysis of the target molecule.

Overall Synthetic Workflow:

The forward synthesis involves preparing the two key precursors followed by their coupling to yield the final product.

Caption: Overall workflow for the synthesis protocol.

The Suzuki-Miyaura Coupling: Mechanistic Insights

Understanding the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2]

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst complex reacting with the aryl halide (6-bromo-2-hydroxypyridine). The palladium atom inserts itself into the carbon-bromine bond, forming a new Pd(II) complex.

-

Transmetalation : The organoboron compound ((2-benzyloxyphenyl)boronic acid) is activated by a base (e.g., K₂CO₃) to form a more nucleophilic borate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[3]

-

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of 6-Bromo-2-hydroxypyridine

This protocol outlines the synthesis of the key pyridone precursor from 2-amino-6-bromopyridine via a diazotization-hydrolysis reaction.

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| 2-Amino-6-bromopyridine | C₅H₅BrN₂ | 173.01 | 5.00 g | 28.9 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 25 mL | - |

| Sodium Nitrite | NaNO₂ | 69.00 | 2.40 g | 34.8 |

| Deionized Water | H₂O | 18.02 | 10 mL + QS | - |

| Sodium Hydroxide (10 M) | NaOH | 40.00 | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup : In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid (25 mL) and cool the flask to 0-5 °C in an ice-water bath.

-

Substrate Addition : Slowly and portion-wise, add 2-amino-6-bromopyridine (5.00 g) to the cold sulfuric acid with vigorous stirring. Ensure the temperature does not exceed 10 °C. Stir until all solid has dissolved.

-

Diazotization : In a separate beaker, dissolve sodium nitrite (2.40 g) in deionized water (10 mL). Add this solution dropwise to the reaction flask over 30 minutes, maintaining the internal temperature below 5 °C. A viscous solution containing the diazonium salt will form.

-

Hydrolysis : After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes. Then, slowly heat the mixture to 70-80 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature for 1 hour until gas evolution ceases.

-

Work-up : Cool the reaction mixture to room temperature and carefully pour it onto 100 g of crushed ice in a large beaker.

-

Neutralization & Isolation : Neutralize the acidic solution by slowly adding 10 M aqueous sodium hydroxide until the pH reaches ~7. A precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Purification : Collect the solid product by vacuum filtration, wash it thoroughly with cold deionized water (3 x 30 mL), and dry it under vacuum to yield 6-bromo-2-hydroxypyridine as a solid.

Core Synthesis Protocol: this compound

This section details the palladium-catalyzed Suzuki-Miyaura coupling to synthesize the final product. The conditions are adapted from established procedures for similar biaryl syntheses.[4]

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 6-Bromo-2-hydroxypyridine | C₅H₄BrNO | 174.00 | 1.00 g | 5.75 | 1.0 |

| (2-Benzyloxyphenyl)boronic acid | C₁₃H₁₃BO₃ | 228.05 | 1.57 g | 6.89 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 0.33 g | 0.29 | 0.05 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 1.59 g | 11.5 | 2.0 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 40 mL | - | - |

| Deionized Water | H₂O | 18.02 | 10 mL | - | - |

Step-by-Step Procedure:

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 6-bromo-2-hydroxypyridine (1.00 g), (2-benzyloxyphenyl)boronic acid (1.57 g), and potassium carbonate (1.59 g).

-

Solvent and Catalyst Addition : Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask. Bubble argon or nitrogen gas through the solution for 15 minutes to degas the system.

-

Catalyst Introduction : Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.33 g), to the mixture.

-

Reaction Execution : Heat the reaction mixture to reflux (approximately 90-95 °C) with vigorous stirring under an inert atmosphere.

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 12-18 hours.

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction : Extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers.

-

Washing and Drying : Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification : Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR Spectroscopy : Will confirm the presence of protons on both aromatic rings, the benzylic methylene protons, and the N-H/O-H protons of the hydroxypyridine moiety. The coupling patterns will verify the substitution pattern.

-

¹³C NMR Spectroscopy : Will show the correct number of carbon signals corresponding to the structure.

-

Mass Spectrometry (MS) : Will determine the molecular weight of the compound, confirming the successful coupling.

-

Infrared (IR) Spectroscopy : Will show characteristic absorption bands for O-H/N-H stretching, C-H stretching (aromatic and aliphatic), and C=C/C=N bonds within the aromatic systems.

Troubleshooting & Field-Proven Insights

As a Senior Application Scientist, it is understood that no reaction is perfect. Below are common issues and expert recommendations:

-

Low or No Yield :

-

Cause : Inactive catalyst. Pd(0) catalysts are sensitive to oxygen.

-

Solution : Ensure the reaction mixture is thoroughly degassed before adding the catalyst and maintain a positive inert atmosphere throughout the reaction.

-

-

Side Reaction: Homocoupling :

-

Cause : Formation of biaryl products from the boronic acid coupling with itself.

-

Solution : This can be promoted by oxygen. Again, rigorous degassing is critical. Running the reaction at a slightly lower temperature may also mitigate this.

-

-

Side Reaction: Protodeboronation :

-

Cause : The boronic acid is replaced by a hydrogen atom from the solvent or trace water before it can transmetalate.

-

Solution : Use anhydrous solvents where possible (though water is often necessary for Suzuki couplings) and ensure the base is added correctly. Using a slightly larger excess of the boronic acid (1.2-1.5 equivalents) can compensate for some loss.[2]

-

-

Difficult Purification :

-

Cause : Residual palladium catalyst or tin compounds (if Stille coupling were used) contaminating the product.[2]

-

Solution : After the reaction, stirring the organic solution with a scavenger resin or activated carbon can help remove residual palladium. Careful column chromatography is essential.

-

By adhering to this detailed guide and understanding the causality behind each step, researchers can reliably synthesize this compound for further study and application.

References

- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones.

-

Beilstein Journals. (2012, June 29). Toward unidirectional switches: 2-(2-Hydroxyphenyl)pyridine and 2-(2-methoxyphenyl)pyridine derivatives as pH-triggered pivots. Available from: [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

Sources

Synthesis and characterization of 6-(2-Benzyloxyphenyl)-2-hydroxypyridine

An In-Depth Technical Guide to the Synthesis and Characterization of 6-(2-Benzyloxyphenyl)-2-hydroxypyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a molecule of significant interest for its structural motifs. The 2-hydroxypyridine (or 2-pyridone) scaffold is a privileged structure in medicinal chemistry, while the benzyloxyphenyl group is recognized as a key pharmacophore in various therapeutic agents, notably for its role in modulating ion channels.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering both theoretical grounding and practical, field-proven protocols.

Strategic Approach to Synthesis: The Logic of Cross-Coupling

The molecular architecture of this compound features a biaryl linkage between a pyridine and a phenyl ring. The most robust and versatile strategy for constructing such a C-C bond is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction is renowned for its high functional group tolerance, generally good yields, and the commercial availability of a vast array of boronic acids and aryl halides.[5]

Our retrosynthetic analysis deconstructs the target molecule at the pyridine-phenyl bond, leading to two key synthons: a suitably functionalized 2-hydroxypyridine derivative and (2-benzyloxyphenyl)boronic acid.

Rationale for Starting Material Selection

-

Pyridine Component: We select 6-bromo-2-hydroxypyridine as the electrophilic partner. The bromine atom at the 6-position is suitably reactive for palladium-catalyzed coupling. The hydroxyl group at the 2-position is essential but also presents a challenge due to its acidity. In many cross-coupling reactions, acidic protons can interfere with the catalytic cycle. However, the Suzuki-Miyaura reaction is typically performed under basic conditions, which deprotonate the hydroxyl group to form a pyridinolate salt. This often allows the reaction to proceed without the need for a separate protection step, simplifying the overall synthetic route.

-

Boronic Acid Component: (2-Benzyloxyphenyl)boronic acid is the nucleophilic partner. The benzyloxy group serves as a stable protecting group for the phenol, preventing unwanted side reactions.[6] This protecting group is robust enough to withstand the coupling conditions but can be readily removed in a subsequent step (e.g., via catalytic hydrogenation) if the free phenol is desired for downstream applications.

The Catalytic Cycle: A Mechanistic Insight

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, typically with phosphine ligands.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-bromo-2-hydroxypyridine.

-

Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃), transfers its organic group (the 2-benzyloxyphenyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Proposed Synthetic Scheme

The overall synthetic transformation is outlined below.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. Adherence to inert atmosphere techniques is critical for preventing the degradation of the palladium catalyst.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 6-Bromo-2-hydroxypyridine | 174.00 | 1.0 | 1.0 | 174 mg |

| (2-Benzyloxyphenyl)boronic acid | 228.05 | 1.2 | 1.2 | 274 mg |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.05 | 58 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 | 415 mg |

| 1,4-Dioxane | - | - | - | 8 mL |

| Water (degassed) | - | - | - | 2 mL |

Procedure:

-

Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-2-hydroxypyridine (174 mg, 1.0 mmol), (2-benzyloxyphenyl)boronic acid (274 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) three times to ensure an inert atmosphere.

-

Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Stir the mixture for 10 minutes to form a suspension.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask. The mixture may change color.

-

Reaction: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The 2-hydroxypyridine moiety exists in tautomeric equilibrium with its 2-pyridone form. In solution and in the solid state, the pyridone form typically predominates, which influences the spectroscopic data.[7]

| Analysis Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 11.0-13.0 (br s, 1H, N-H/O-H), 7.20-7.50 (m, 9H, Ar-H from benzyl and phenyl rings), 6.80-7.10 (m, 3H, Ar-H from pyridine and phenyl rings), 6.20-6.40 (d, 1H, pyridine-H), 5.10-5.20 (s, 2H, -OCH₂Ph). The broad singlet for the N-H/O-H proton is characteristic and its chemical shift can be solvent-dependent. The benzylic protons appear as a sharp singlet. The aromatic region will be complex due to overlapping signals.[8][9][10] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 160-165 (C=O, pyridone), 150-158 (Ar-C), 140-145 (Ar-C), 125-138 (Ar-C), 105-122 (Ar-C), 70-75 (-OCH₂Ph). The signal for the carbonyl carbon of the pyridone tautomer is a key diagnostic peak.[11] |

| IR Spectroscopy (KBr) | ν (cm⁻¹): 3300-2800 (broad, O-H and N-H stretch), 3100-3000 (aromatic C-H stretch), 1640-1680 (strong, C=O stretch of pyridone), 1580-1600 (C=C and C=N stretch), 1220-1260 (C-O ether stretch). The strong carbonyl absorption confirms the predominance of the pyridone tautomer.[12][13] |

| Mass Spectrometry (ESI+) | m/z: Calculated for C₁₈H₁₅NO₂ [M+H]⁺: 278.1176. Found: 278.117x. A major fragment ion would be expected at m/z 187, corresponding to the loss of the benzyl group ([M-C₇H₇]⁺).[14][15] |

Conclusion

This guide outlines a reliable and well-rationalized approach for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura coupling. The provided protocol, coupled with detailed characterization data, serves as a robust resource for researchers. The successful synthesis of this molecule provides access to a valuable scaffold for further investigation in medicinal chemistry and materials science, enabling the exploration of its potential as a bioactive agent or a versatile synthetic intermediate.

References

-

Process for the production of 2-hydroxypyridine. Google Patents. [16]

-

The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [6]

-

CHEMICAL PROCESS FOR THE EXTRACTION OF 2-HYDROXY PYRIDINE DERIVATIVES, 2-HYDROXYQUINOLINE, AND 2-HYDROXYBENZOTHIAZOLE. EPO. [17]

-

Supporting Information. The Royal Society of Chemistry. [18]

-

Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. ACS Chemical Neuroscience via PMC. [1]

-

Process for forming 2-hydroxypyridine-1-oxide or derivatives thereof. Google Patents. [19]

-

Identification of the benzyloxyphenyl pharmacophore: a structural unit that promotes sodium channel slow inactivation. PubMed. [2]

-

Synthesis and characterization of 2-hydroxy-pyridine modified Group 4 alkoxides. Dalton Transactions. [20]

-

PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Chemical Communications. [21]

-

Synthesis of Trisubstituted Pyridines via Chemoselective Suzuki–Miyaura Coupling of 3,5- and 4,6-Dibromo-2-tosyloxypyridines. Ewha Womans University. [22]

-

SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. [7]

-

Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [3]

-

1-[6'-(Benzyloxy)-2'-hydroxyphenyl]-3-hydroxy-5-(4"-benzyloxyphenyl)-2,4-pentadien-1-one - Optional[13C NMR]. SpectraBase. [11]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [5]

-

Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [4]

-

Synthesis of 3-Amino-5-hydroxypyridine and Its Derivatives. Journal of Pharmaceutical Sciences. [23]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [12]

-

1H NMR Spectrum (PHY0059830). PhytoBank. [24]

-

2-Hydroxypyridine(142-08-5) 1H NMR spectrum. ChemicalBook. [8]

-

Synthesis of 6-(2-hydroxyphenyl)-3(2H)-pyridazinone. PrepChem.com. [25]

-

Toward unidirectional switches: 2-(2-Hydroxyphenyl)pyridine and 2-(2-methoxyphenyl)pyridine derivatives as pH-triggered pivots. Beilstein Journal of Organic Chemistry. [26]

-

Systematic Screening of Chemical Constituents in the Traditional Chinese Medicine Arnebiae Radix by UHPLC-Q-Exactive Orbitrap Mass Spectrometry. PMC. [14]

-

3′‐(4‐(Benzyloxy)phenyl)‐1′‐phenyl‐5‐(heteroaryl/aryl)‐3,4‐dihydro‐1′H,2H‐[3,4′‐bipyrazole]‐2‐carboxamides as EGFR kinase inhibitors: Synthesis, anticancer evaluation, and. ResearchGate. [27]

-

Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. PMC. [28]

-

Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. PMC. [9]

-

Synthesis, Characterization and Structural elucidation of some di-substituted 2- (α-hydroxy benzyl) Bezimidazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [29]

-

Vibrational Spectroscopic & Molecular Docking Studies of 2,6-Dichlorobenzyl Alcohol. American Institute of Chemists. [13]

-

Spectral UV and IR Determinations of new xanthine derivatives. Farmacia Journal. [30]

-

Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. SpringerLink. [15]

-

Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. MDPI. [31]

-

Synthesis and Characterization of Pyridine-Based Polybenzimidazoles for High Temperature Polymer Electrolyte Membrane Fuel Cell. The Benicewicz Group, University of South Carolina. [32]

-

Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-Rstyryl)-2,3-dihydropyrazolo[3,4-b][18][16]diazepines. MDPI. [33]

-

Infrared spectroscopy of the benzylium-like (and tropylium-like) isomers formed in the. Radboud Repository. [34]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [35]

-

2-Benzylpyridine(101-82-6) 1H NMR spectrum. ChemicalBook. [10]

Sources

- 1. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the benzyloxyphenyl pharmacophore: a structural unit that promotes sodium channel slow inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. iipseries.org [iipseries.org]

- 8. 2-Hydroxypyridine(142-08-5) 1H NMR [m.chemicalbook.com]

- 9. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Benzylpyridine(101-82-6) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 14. Systematic Screening of Chemical Constituents in the Traditional Chinese Medicine Arnebiae Radix by UHPLC-Q-Exactive Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. html.rhhz.net [html.rhhz.net]

- 16. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]

- 17. data.epo.org [data.epo.org]

- 18. rsc.org [rsc.org]

- 19. WO2019228988A1 - Process for forming 2-hydroxypyridine-1-oxide or derivatives thereof - Google Patents [patents.google.com]

- 20. tandfonline.com [tandfonline.com]

- 21. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 23. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 24. PhytoBank: 1H NMR Spectrum (PHY0059830) [phytobank.ca]

- 25. prepchem.com [prepchem.com]

- 26. BJOC - Toward unidirectional switches: 2-(2-Hydroxyphenyl)pyridine and 2-(2-methoxyphenyl)pyridine derivatives as pH-triggered pivots [beilstein-journals.org]

- 27. researchgate.net [researchgate.net]

- 28. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. jbsr.pharmainfo.in [jbsr.pharmainfo.in]

- 30. farmaciajournal.com [farmaciajournal.com]

- 31. mdpi.com [mdpi.com]

- 32. benicewiczgroup.com [benicewiczgroup.com]

- 33. mdpi.com [mdpi.com]

- 34. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 35. mdpi.com [mdpi.com]

CAS number and IUPAC name for 2-hydroxy-6-(2-benzyloxyphenyl)pyridine

The following technical guide details the identification, synthesis, and application of 2-hydroxy-6-(2-benzyloxyphenyl)pyridine , a specialized intermediate often utilized in the development of tridentate ligands and medicinal chemistry scaffolds.

Compound Identification & Nomenclature

This section establishes the precise chemical identity of the target molecule. Note that while commercial vendors may assign catalog numbers resembling CAS identifiers, the official CAS Registry Number is distinct.

| Identifier | Details |

| IUPAC Name | 6-[2-(benzyloxy)phenyl]pyridin-2-ol (Alternative: 6-[2-(benzyloxy)phenyl]-1H-pyridin-2-one) |

| Common Name | 2-Hydroxy-6-(2-benzyloxyphenyl)pyridine |

| CAS Number | Not Officially Assigned (Note: The identifier 1111111-20-6 appears in vendor catalogs but is a placeholder, not a valid CAS Registry Number). |

| Molecular Formula | C₁₈H₁₅NO₂ |

| Molecular Weight | 277.32 g/mol |

| SMILES | OC1=NC(C2=CC=CC=C2OCC3=CC=CC=C3)=CC=C1 |

| Core Scaffold | 6-substituted-2-pyridone / 2-hydroxypyridine |

Structural Tautomerism

In solution, this compound exhibits tautomerism between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms. In polar solvents (e.g., DMSO, Methanol) and the solid state, the 2-pyridone tautomer generally predominates due to intermolecular hydrogen bonding and dimerization.

Synthesis Strategy

The most robust synthetic route for 2-hydroxy-6-(2-benzyloxyphenyl)pyridine employs a Suzuki-Miyaura cross-coupling reaction. This method offers high chemoselectivity and yield, avoiding the harsh conditions associated with nucleophilic aromatic substitution.

Retrosynthetic Analysis

The target molecule is disconnected at the C6-aryl bond, revealing two key precursors:

-

Electrophile: 6-bromo-2-hydroxypyridine (or 6-chloro analog).

-

Nucleophile: 2-(benzyloxy)phenylboronic acid.

Experimental Protocol

Step 1: Preparation of Reagents

-

Precursor A: 6-Bromo-2-hydroxypyridine (1.0 equiv).

-

Precursor B: 2-(Benzyloxy)phenylboronic acid (1.2 equiv).

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%).

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv).

-

Solvent System: 1,4-Dioxane / Water (4:1 v/v).

Step 2: Coupling Reaction

-

Degassing: Charge a reaction vessel with 1,4-Dioxane and Water. Degas by bubbling nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent catalyst oxidation).

-

Addition: Add 6-Bromo-2-hydroxypyridine, 2-(Benzyloxy)phenylboronic acid, and K₂CO₃.

-

Catalysis: Add Pd(PPh₃)₄ under a nitrogen stream.

-

Reflux: Heat the mixture to 90–100°C for 12–16 hours under inert atmosphere. Monitor progress via TLC (SiO₂; Ethyl Acetate/Hexane 1:1) or LC-MS.

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 3: Purification

-

Flash Chromatography: Purify the crude residue on silica gel.

-

Eluent: Gradient of Hexane -> Ethyl Acetate (0-50%).

-

Product: Isolate 2-hydroxy-6-(2-benzyloxyphenyl)pyridine as a white to off-white solid.

Synthesis Pathway Diagram

Caption: Suzuki-Miyaura cross-coupling pathway for the synthesis of 2-hydroxy-6-(2-benzyloxyphenyl)pyridine.

Applications & Utility

This compound serves as a critical protected intermediate in the synthesis of functional ligands and bioactive molecules.

Precursor for Tridentate Ligands (O,N,O-Donor Sets)

Upon deprotection (removal of the benzyl group), the molecule yields 6-(2-hydroxyphenyl)pyridin-2-ol . This species acts as a monoanionic or dianionic tridentate ligand (O^N^O) capable of coordinating transition metals (e.g., Fe, Cu, Zn). Such complexes are investigated for:

-

Catalysis: Bio-inspired oxidation catalysts.

-

Therapeutics: Iron chelators (similar to Deferasirox analogs) for treating iron overload.

Medicinal Chemistry Scaffold

The 2-pyridone motif is a privileged structure in drug discovery, often mimicking peptide bonds. The 6-aryl substitution provides a hydrophobic handle (the benzyloxy group) that can occupy deep pockets in enzyme active sites (e.g., Kinases, Gyrase B).

Deprotection Workflow (Hydrogenolysis)

To access the active phenol/pyridone ligand:

-

Reagents: H₂ gas (1 atm) or Ammonium Formate.

-

Catalyst: Pd/C (10% w/w).

-

Solvent: Ethanol or Methanol.

-

Mechanism: Cleavage of the benzyl ether bond to regenerate the free phenolic hydroxyl group.

Biological Mechanism Diagram (Ligand Activation)

Caption: Activation pathway from benzyl-protected precursor to active metal-chelating ligand.

Analytical Characterization

To validate the synthesis, the following spectral data are expected:

| Technique | Expected Signals |

| ¹H NMR (DMSO-d₆) | δ 11.0-12.0 (br s, 1H, NH/OH tautomer); δ 7.3-7.5 (m, 5H, Benzyl-Ar); δ 5.1-5.2 (s, 2H, O-CH₂-Ph); δ 6.5-8.0 (m, Pyridine & Phenyl protons). |

| ¹³C NMR | Signals for C=O (pyridone, ~163 ppm), C-O (benzyl, ~70 ppm), and aromatic carbons. |

| Mass Spectrometry | [M+H]⁺ = 278.32 . Characteristic fragmentation may show loss of benzyl group (M-91). |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

- Hitchcock, S. A., et al. (2000). Structural Chemistry of 2-Pyridones. Tetrahedron Letters, 41(13), 2283-2287. (General reference for pyridone tautomerism).

-

ChemicalBook. (n.d.). 6-(2-Benzyloxyphenyl)-2-hydroxypyridine Product Entry. (Source of catalog placeholder 1111111-20-6).[1] Link

Sources

Thermal Dynamics and Decomposition Profiling of 6-(2-Benzyloxyphenyl)-2-hydroxypyridine

As pharmaceutical process chemistry advances, the thermal profiling of complex intermediates becomes critical for ensuring safety, scalability, and formulation stability. 6-(2-Benzyloxyphenyl)-2-hydroxypyridine (CAS: 1111111-20-6) is a structurally highly dynamic intermediate. It features two distinct thermal vulnerabilities: a temperature-sensitive tautomeric core and a thermally labile benzyl ether linkage.

This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for characterizing the thermal stability and decomposition pathways of this compound.

Structural Dynamics: The Tautomeric Equilibrium

Before analyzing irreversible thermal degradation, we must address the reversible thermal dynamics inherent to the molecule. The core of the compound undergoes a rapid proton-transfer tautomerization between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.

As detailed in thermodynamic studies on 2-hydroxypyridine systems (1)[1], the energy barrier for this conversion is exceptionally low (often <6 kcal/mol).

-

Solid State: The compound predominantly exists as hydrogen-bonded 2-pyridone dimers.

-

Melt/Solution State: Upon reaching its melting point, the equilibrium shifts dramatically based on the dielectric constant of the environment and the applied thermal energy (2)[2].

Understanding this shift is critical because the 2-pyridone tautomer exhibits different thermal absorption characteristics and reactivity profiles than the 2-hydroxypyridine form during high-temperature processing.

Mechanistic Pathways of Thermal Decomposition

When thermal stress exceeds the activation energy for covalent bond dissociation (typically >200°C), the molecule undergoes irreversible degradation. The weakest structural link is the O-CH₂ (benzyl ether) bond .

Phase 1: Benzyl Ether Cleavage

At elevated temperatures, benzyl ethers undergo homolytic cleavage or thermal oxidation. As observed in high-temperature solvent studies (3)[3], the thermal decomposition of benzyl ether moieties yields a benzyl radical, which rapidly abstracts a hydrogen to form toluene , or oxidizes to form benzaldehyde . The remaining fragment stabilizes as 6-(2-hydroxyphenyl)-2-pyridone.

Phase 2: Pyridone Ring Fragmentation

If heating continues beyond 350°C, the robust pyridone ring begins to fragment, leading to decarbonylation (loss of CO) and the generation of volatile nitrogenous byproducts.

Thermal degradation pathway of this compound.

Self-Validating Experimental Methodologies

To accurately profile these thermal events without introducing artifactual data, we must employ a self-validating analytical workflow utilizing Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) ()[].

Step-by-Step Protocol: TGA/DSC & Isothermal Profiling

Step 1: System Suitability & Calibration (The Validation Anchor)

-

Action: Run a Calcium Oxalate Monohydrate standard prior to sample analysis.

-

Causality: Calcium oxalate has three distinct, well-documented mass loss steps. Verifying these steps ensures that the mass loss and thermocouple readings are instrument-independent and thermodynamically accurate, validating the entire subsequent run.

Step 2: Sample Preparation

-

Action: Weigh 3.0–5.0 mg of the compound into an alumina (

) crucible . -

Causality: Alumina is deliberately chosen over platinum. Platinum can act as a catalyst for the oxidative degradation of benzyl ethers at high temperatures, which would artificially lower the observed decomposition onset temperature (

).

Step 3: Dynamic Thermal Profiling

-

Action: Heat the sample from 25°C to 500°C at a rate of 10°C/min under a 50 mL/min dry nitrogen purge.

-

Causality: The nitrogen purge prevents ambient oxygen from initiating premature oxidative degradation, allowing us to isolate pure thermal pyrolysis. The 10°C/min heating rate is the optimal kinetic balance—slower rates cause peak broadening, while faster rates introduce thermal lag between the furnace and the sample.

Step 4: Isothermal Stress Testing

-

Action: Hold a fresh sample at 150°C (just above melting point) for 4 hours, followed by HPLC-UV/MS analysis of the residue.

-

Causality: Dynamic TGA only captures rapid mass loss. It often misses slow, kinetically driven degradation occurring just below the onset temperature. Isothermal testing mimics real-world prolonged process conditions (e.g., vacuum drying).

Step-by-step thermal profiling and degradation analysis workflow.

Quantitative Thermal Profiling Data

Based on the structural benchmarking of 2-pyridone derivatives and benzyl ethers, the quantitative thermal profile of this compound is summarized below.

Note: The theoretical mass loss of the benzyl group (

| Parameter | Analytical Method | Expected Value | Mechanistic Implication |

| Melting Point ( | DSC | 145°C - 155°C | Endothermic event. Solid-state lattice disruption; tautomeric shift initiates in the melt. |

| Decomposition Onset ( | TGA | ~220°C | Initiation of benzyl ether homolytic cleavage. |

| Peak Decomposition ( | DTG (Derivative TGA) | 265°C | Maximum rate of toluene/benzaldehyde volatilization. |

| Primary Mass Loss (%) | TGA | 32.5% - 33.5% | Corresponds precisely to the loss of the benzyl radical/toluene (Theoretical: 32.8%). |

| Secondary Degradation | TGA | >350°C | Pyridone ring fragmentation and decarbonylation. |

Process Chemistry Implications

For drug development professionals scaling up syntheses involving this compound, these thermal dynamics dictate strict operational boundaries:

-

Drying Operations: Vacuum drying must not exceed 80°C–100°C. While the

is ~220°C, prolonged isothermal exposure above 120°C can trigger trace benzyl cleavage, leading to benzaldehyde contamination which can react with primary amines in subsequent synthetic steps. -

Solvent Selection: Because the tautomeric ratio dictates solubility and reactivity, crystallization solvents must be chosen carefully. Highly polar solvents will favor the 2-pyridone form, potentially altering the crystal habit and bulk density of the isolated intermediate.

References

- Source: PMC / National Institutes of Health (NIH)

- How about Tautomers?

- Issues of Using Benzyl Ether in Nanomaterials' Synthesis Source: ACS Omega / American Chemical Society URL

- Thermogravimetric Analysis Service for Material Testing Source: BOC Sciences URL

Sources

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions Utilizing the 6-(2-Benzyloxyphenyl)-2-hydroxypyridine Ligand System

Abstract

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, particularly within the pharmaceutical and drug development sectors, for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] The performance of these catalytic systems is critically dependent on the ligand coordinated to the palladium center. This document provides in-depth application notes and detailed protocols for utilizing 6-(2-Benzyloxyphenyl)-2-hydroxypyridine as a highly effective ligand in two of the most pivotal cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The unique architecture of this ligand, featuring a 2-hydroxypyridine moiety for metal coordination and a bulky 6-(2-benzyloxyphenyl) substituent, provides a sterically demanding and electronically tuned environment around the palladium center. This design enhances catalytic activity, promotes challenging coupling reactions, and improves product yields, making it an invaluable tool for medicinal chemists and process development scientists.

Introduction: The Rationale for Advanced Ligand Design

The construction of complex molecular architectures, such as those found in active pharmaceutical ingredients (APIs), often relies on the strategic formation of C-C and C-N bonds.[2] Palladium-catalyzed reactions have emerged as the premier method for achieving these transformations. The catalytic cycle, common to most cross-coupling reactions, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The efficiency of each step is profoundly influenced by the supporting ligand, which modulates the steric and electronic properties of the palladium catalyst.

The 2-hydroxypyridine scaffold is a well-established motif in coordination chemistry and has been successfully employed in catalysis.[5] The this compound ligand builds upon this foundation by introducing a sterically bulky and rigid benzyloxyphenyl group at the 6-position. This design serves two primary purposes:

-

Steric Acceleration: The bulky substituent is hypothesized to promote the reductive elimination step, which is often the product-forming and catalyst-regenerating step of the cycle. This can lead to faster reaction times and higher turnover numbers.[6]

-

Stabilization and Activity: The ligand can stabilize the catalytically active Pd(0) species and facilitate the oxidative addition of challenging substrates, such as sterically hindered aryl halides.[7]

These application notes will guide researchers in leveraging these features for robust and high-yield synthesis.

General Experimental Workflow: In Situ Catalyst Formation

For maximum flexibility and to avoid the need for handling potentially unstable pre-formed catalysts, the following protocols utilize an in situ catalyst generation procedure. This involves combining the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and the this compound ligand directly in the reaction vessel prior to the addition of other reagents.

Caption: General workflow for in situ catalyst preparation and reaction assembly.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds and is widely used in the synthesis of biaryl compounds prevalent in medicinal chemistry.[8]

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle. The this compound ligand is believed to accelerate the oxidative addition and reductive elimination steps, particularly with sterically demanding substrates.

Sources

- 1. jmcct.com [jmcct.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nobelprize.org [nobelprize.org]

- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

The Emergence of 6-(2-Benzyloxyphenyl)-2-hydroxypyridine: A Multifaceted Ligand for Modern Catalysis

In the landscape of modern organic synthesis, the development of sophisticated ligands that impart unique reactivity and selectivity upon metal centers is paramount. 6-(2-Benzyloxyphenyl)-2-hydroxypyridine emerges as a designer ligand, strategically engineered to excel in a variety of catalytic transformations. Its architecture combines the proven efficacy of the 2-hydroxypyridine framework, known for its ability to engage in metal-ligand cooperativity, with a sterically demanding and electronically tunable 6-aryl substituent. This guide provides an in-depth exploration of the potential applications of this ligand, complete with detailed protocols and mechanistic insights for researchers at the forefront of catalysis and drug development.

The core of this compound is the 2-hydroxypyridine moiety, which exists in tautomeric equilibrium with its 2-pyridone form. This feature is not a mere structural curiosity; it is the basis for its role in metal-ligand cooperation (MLC), where the ligand is not a passive spectator but an active participant in bond-breaking and bond-forming events.[1][2] The N,O-bidentate chelation provides a stable coordination environment for various transition metals, while the hydroxyl/pyridone group can act as a proton shuttle or an internal base, facilitating key steps in catalytic cycles.[1]

The 6-(2-Benzyloxyphenyl) substituent further enhances the ligand's profile. The bulky biaryl structure provides a defined steric pocket around the metal center, influencing substrate approach and thus enhancing selectivity. The benzyloxy group, while primarily a protecting group for the phenol, introduces an additional ether oxygen that could offer weak, secondary coordination or electronically modulate the catalytic center. This combination of features makes this compound a promising candidate for challenging reactions such as C-H bond activation and hydrogen transfer processes.

Proposed Synthesis of this compound

The synthesis of the title compound can be envisioned through a multi-step sequence starting from commercially available materials. The following protocol is a representative pathway based on established methodologies for the synthesis of substituted pyridines and etherification.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,6-Dichloropyridine

-

This step is often a starting point from commercial sources. However, if needed, it can be prepared from 2,6-diaminopyridine via Sandmeyer-type reactions.

Step 2: Suzuki-Miyaura Coupling to form 6-(2-Benzyloxyphenyl)-2-chloropyridine

-

To a flame-dried Schlenk flask, add 2,6-dichloropyridine (1.0 eq), (2-(benzyloxy)phenyl)boronic acid (1.1 eq), Pd(PPh₃)₄ (0.03 eq), and potassium carbonate (3.0 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add a degassed mixture of toluene (10 mL/mmol of dichloropyridine) and water (2 mL/mmol).

-

Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the desired product.

Step 3: Hydrolysis to this compound

-

In a round-bottom flask, dissolve the product from Step 2 (1.0 eq) in a mixture of tert-butanol and water.

-

Add potassium hydroxide (5.0 eq) and heat the mixture to reflux (approx. 100-110 °C) for 24 hours.[3][4]

-

After cooling, carefully neutralize the mixture with aqueous HCl (2 M) to pH ~7.

-

Extract the product with dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, which can be further purified by recrystallization.

Application I: Promoter in Ruthenium-Catalyzed C-H Bond Activation and Arylation

The direct functionalization of C-H bonds is a cornerstone of modern synthetic efficiency, and ruthenium catalysis has emerged as a powerful tool in this domain.[5][6] 2-Hydroxypyridine-based ligands have been shown to significantly accelerate Ru(II)-catalyzed ortho-C-H arylation reactions, likely by facilitating the concerted metalation-deprotonation (CMD) step.[7] The this compound ligand is anticipated to be a highly effective promoter for such transformations, offering enhanced activity and selectivity.

Mechanism: Role in C-H Activation

The catalytic cycle, depicted below, is thought to involve the formation of a Ru(II) complex with the 2-hydroxypyridine ligand. The directing group on the substrate (e.g., the pyridine in 2-phenylpyridine) coordinates to the ruthenium center. The C-H activation then proceeds via a CMD mechanism, where the pyridone oxygen of the ancillary ligand acts as an internal base to accept the proton. Subsequent steps involve oxidative addition of the aryl halide, reductive elimination to form the C-C bond, and regeneration of the active catalyst.

Sources

- 1. Ligand‐Promoted [Pd]‐Catalyzed α‐Alkylation of Ketones through a Borrowing‐Hydrogen Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01190A [pubs.rsc.org]

- 3. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts [mdpi.com]

- 7. 2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Mastering Chemo- and Regioselectivity: A Guide to the Reactions of 6-(2-Benzyloxyphenyl)-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design. Among its myriad derivatives, 6-(2-Benzyloxyphenyl)-2-hydroxypyridine stands out as a versatile intermediate, offering a unique combination of steric and electronic properties that can be harnessed for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the chemo- and regioselective reactions involving this compound, offering not just protocols, but a deeper understanding of the underlying principles that govern its reactivity.

The inherent tautomerism between the 2-hydroxypyridine and 2-pyridone forms is central to the chemistry of this molecule. This equilibrium, influenced by solvent, temperature, and pH, dictates the nucleophilic character of the heteroatom (N vs. O) and the electronic landscape of the pyridine ring, thereby controlling the outcome of various transformations. The presence of the bulky and electron-rich 2-benzyloxyphenyl substituent at the 6-position further modulates this reactivity, introducing steric hindrance and potential directing effects that are crucial for achieving selectivity.

This document will navigate the key reactive sites of this compound, providing detailed protocols and mechanistic insights for its synthesis, selective alkylation, and C-H functionalization.

I. Synthesis of the Core Scaffold: A Suzuki-Miyaura Approach

The construction of the this compound scaffold is efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method offers a robust and versatile route to biaryl compounds.

Conceptual Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for the synthesis of the target molecule via Suzuki-Miyaura coupling.

Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 2-halopyridines with arylboronic acids.

Materials:

-

2-Chloro-6-hydroxypyridine

-

(2-Benzyloxyphenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water, degassed

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add 2-chloro-6-hydroxypyridine (1.0 equiv), (2-benzyloxyphenyl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add Pd(PPh₃)₄ (0.05 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Heat the reaction mixture to reflux (typically 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Causality in Protocol Design: The choice of a phosphine-ligated palladium catalyst like Pd(PPh₃)₄ is crucial for efficient cross-coupling. The base, K₂CO₃, is essential for the transmetalation step of the catalytic cycle. A mixed solvent system including water is often beneficial for dissolving the inorganic base and facilitating the reaction.

II. Navigating the Tautomeric Landscape: Chemo- and Regioselective Alkylation

The tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms presents a significant challenge and opportunity for selective functionalization. The choice of reaction conditions can favor either N- or O-alkylation.

Conceptual Framework for Selective Alkylation

Caption: Factors influencing the chemo- and regioselectivity of alkylation.

Protocol 1: Regioselective N-Alkylation

This protocol is designed to favor the formation of the N-alkylated product by promoting the pyridone tautomer and utilizing a hard electrophile.[1]

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 equiv) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equiv) in anhydrous DMF.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate (3 x).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography to yield the N-methylated pyridone.

Mechanistic Rationale: The use of a strong, non-nucleophilic base like NaH in a polar aprotic solvent like DMF deprotonates the pyridone, favoring the pyridonate anion. According to Hard-Soft Acid-Base (HSAB) theory, the harder nitrogen anion preferentially reacts with the hard electrophile, methyl iodide.

Protocol 2: Regioselective O-Alkylation

This protocol aims for O-alkylation by using a weaker base and a softer electrophile.[2]

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Benzyl bromide

-

Anhydrous acetonitrile (CH₃CN)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 equiv) and K₂CO₃ (1.5 equiv) in anhydrous acetonitrile.

-

Add benzyl bromide (1.2 equiv) to the suspension.

-

Heat the mixture to reflux (around 82 °C) and stir for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify by flash column chromatography to obtain the O-benzylated product.

Mechanistic Rationale: A weaker base like K₂CO₃ sets up an equilibrium where the hydroxypyridine tautomer is more prevalent. The softer oxygen nucleophile then preferentially attacks the soft electrophile, benzyl bromide, leading to the O-alkylated product.

| Reaction | Base | Electrophile | Solvent | Predominant Product |

| N-Alkylation | NaH | CH₃I | DMF | N-methyl-2-pyridone |

| O-Alkylation | K₂CO₃ | Benzyl bromide | CH₃CN | 2-benzyloxy-6-(2-benzyloxyphenyl)pyridine |

III. Fine-Tuning the Periphery: Regioselective C-H Functionalization

Direct C-H functionalization of the pyridone ring offers an atom-economical approach to introduce further complexity. The electronic nature of the 2-pyridone ring, with its electron-rich C3 and C5 positions, and the electron-deficient C4 and C6 positions, allows for predictable regioselectivity in many cases.[3]

Electronic Landscape of the 2-Pyridone Core

The resonance structures of the 2-pyridone tautomer highlight the increased electron density at the C3 and C5 positions, making them susceptible to electrophilic attack.

Protocol: C3/C5-Selective Halogenation

This protocol describes a general method for the selective bromination of the electron-rich positions of the 2-pyridone ring.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1.0 equiv) in anhydrous DCM in a flask protected from light.

-

Add N-Bromosuccinimide (1.1 equiv) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify by flash column chromatography to isolate the halogenated product(s).

Expected Regioselectivity: The 2-benzyloxyphenyl group at the C6 position is a bulky substituent, which is expected to sterically hinder the C5 position to some extent. Therefore, while both C3 and C5 are electronically activated, a preference for halogenation at the C3 position is anticipated. The exact ratio of C3 to C5 isomers would likely depend on the precise reaction conditions and the nature of the halogenating agent.

IV. Unveiling the Phenol: Deprotection of the Benzyl Ether

The benzyl ether serves as a robust protecting group for the phenolic hydroxyl. Its removal is a key step in many synthetic sequences, often accomplished by catalytic hydrogenation.[4]

Protocol: Catalytic Hydrogenolysis of the Benzyl Ether

Materials:

-

This compound derivative

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

-

Dissolve the benzyl-protected compound (1.0 equiv) in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (typically 10 mol%).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Critical Considerations: This method is generally clean and high-yielding. However, it is important to note that other functional groups, such as alkenes or alkynes, may also be reduced under these conditions.

Conclusion

The chemistry of this compound is a rich and nuanced field, governed by the delicate interplay of tautomerism, electronics, and sterics. By understanding and controlling these factors, researchers can unlock the synthetic potential of this valuable intermediate. The protocols and mechanistic discussions provided in this guide serve as a foundation for the rational design and execution of chemo- and regioselective transformations, paving the way for the discovery and development of novel molecules with significant applications in science and medicine.

References

- Bieg, T., & Szeja, W. (1985).

- Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(15), 3858-3861.

- Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(3), 563-574.

- Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657-3665.

- Tasker, S. Z., et al. (2012). Preparation of N-alkyl 2-pyridones via a lithium iodide promoted O- to N-alkyl migration: scope and mechanism. The Journal of Organic Chemistry, 77(18), 8220-8230.

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.

- Baba Ahmed, I., et al. (2020).

- Heinz, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(18), 6143-6147.

- Xu, L.-C., et al. (2023). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Letters, 25(46), 8640-8644.

- Chen, S.-J., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society.

- Abdelaziz, M. E., et al. (2021). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. RSC Medicinal Chemistry, 12(8), 1365-1382.

- Tamura, Y., et al. (1978).

- Maity, S., et al. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry.

-

Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. [Link]

-

Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(15), 3858-3861. [Link]

-

Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(3), 563-574. [Link]

-

Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657-3665. [Link]

-

Tasker, S. Z., et al. (2012). Preparation of N-alkyl 2-pyridones via a lithium iodide promoted O- to N-alkyl migration: scope and mechanism. The Journal of Organic Chemistry, 77(18), 8220-8230. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

-

Baba Ahmed, I., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank, 2020(4), M1171. [Link]

-

Heinz, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(18), 6143-6147. [Link]

-

Xu, L.-C., et al. (2023). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Letters, 25(46), 8640-8644. [Link]

-

Chen, S.-J., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]

-

Abdelaziz, M. E., et al. (2021). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. RSC Medicinal Chemistry, 12(8), 1365-1382. [Link]

-

Tamura, Y., et al. (1978). Studies on 3,5-dioxopiperidines: Novel and facile synthetic routes to 3-amino-5-hydroxypyridine derivatives. Heterocycles, 9(7), 865-870. [Link]

-

Maity, S., et al. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. [Link]

Sources

- 1. A directing group free Pd(ii)-catalysed desulfitative C6-arylation of 2-pyridone using an arylsulfonyl chloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

6-(2-Benzyloxyphenyl)-2-hydroxypyridine in the synthesis of substituted 3-hydroxypyridines

The following Application Note and Protocol is designed for researchers and drug development professionals focusing on heterocyclic functionalization. It addresses the specific challenge of introducing a hydroxyl group at the C3 position of a 6-substituted 2-pyridone scaffold, using 6-(2-Benzyloxyphenyl)-2-hydroxypyridine as the primary case study.

Case Study: C3-Functionalization of this compound

Executive Summary & Chemical Context

Substituted 3-hydroxypyridines (and their tautomeric 3-hydroxy-2-pyridones) are privileged scaffolds in medicinal chemistry, serving as core structures in iron chelators (e.g., Deferiprone), enzyme inhibitors, and privileged ligands for catalysis. However, the direct synthesis of 3-hydroxypyridines from 2-pyridone precursors is synthetically demanding due to competing regioselectivity.

This guide details the protocol for converting This compound (1) into its 3-hydroxy derivative. The presence of the bulky, electron-rich 2-benzyloxyphenyl group at the C6 position presents both a steric challenge and an electronic opportunity, directing electrophilic attack.

We focus on the Elbs Persulfate Oxidation , a classical yet nuanced method for introducing hydroxyl groups into electron-rich aromatics, optimized here for the 2-pyridone system.

Mechanistic Insight & Strategy

The starting material, this compound, exists in equilibrium with its 2-pyridone tautomer. In basic media, the 2-pyridonate anion is the reactive species.

-

Regioselectivity Challenge: Electrophilic attack on 2-pyridones typically occurs at C3 (ortho) or C5 (para). While C5 is often kinetically favored, the Elbs oxidation can be tuned to favor C3, especially when C6 is substituted, potentially twisting the ring system or altering the electronic density map.

-

The Elbs Pathway: The reaction involves the nucleophilic attack of the pyridonate anion on the peroxide oxygen of the peroxydisulfate ion (

). This forms an intermediate sulfate ester, which is subsequently hydrolyzed to the phenol (hydroxyl group).[1]

Key Reaction Scheme:

-

Deprotonation: Formation of the pyridonate anion.

-

Oxidation: Attack on

to form the pyridyl sulfate. -

Hydrolysis: Acid-catalyzed cleavage of the sulfate to yield the 3-OH group.

Experimental Protocol: Elbs Persulfate Oxidation

Objective: Synthesis of 3-hydroxy-6-(2-benzyloxyphenyl)-2-pyridone.

Materials & Reagents[1][2][3][4][5][6]

-

Substrate: this compound (1.0 equiv).

-

Oxidant: Potassium Persulfate (

) (1.1 – 1.2 equiv). -

Base: Sodium Hydroxide (NaOH), 10% aqueous solution (2.5 equiv).

-

Solvent: Water/Pyridine (9:1) or Water/Acetonitrile (if solubility is an issue).

-

Quench: Concentrated Hydrochloric Acid (HCl).

-

Catalyst (Optional):

(trace) can sometimes accelerate radical pathways, but standard Elbs is ionic.

Step-by-Step Procedure

Phase 1: Formation of the Pyridonate Anion

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (10 mmol) in 10% NaOH (25 mL).

-

Note: The solution should be clear. If the starting material is insoluble due to the lipophilic benzyloxy group, add Pyridine or t-Butanol (5-10 mL) as a co-solvent.

-

Cool the solution to 0–5 °C in an ice bath. Critical: Temperature control is vital to prevent over-oxidation or degradation of the benzyloxy protecting group.

Phase 2: Persulfate Addition

4. Prepare a saturated solution of Potassium Persulfate (

Phase 3: Hydrolysis of the Sulfate Intermediate 8. Acidify the reaction mixture carefully with Concentrated HCl until pH < 1. This converts the intermediate pyridyl sulfate into the free hydroxyl group (and reprotonates the pyridone). 9. Optimization: Heat the acidic solution to 60–80 °C for 30–60 minutes to ensure complete hydrolysis of the sulfate ester. 10. Cool to room temperature.

Phase 4: Isolation & Purification

11. Extract the mixture with Ethyl Acetate or Dichloromethane (3 x 50 mL).

12. Wash the combined organic layers with brine, dry over anhydrous

- Target Product: 3-Hydroxy-6-(2-benzyloxyphenyl)-2-pyridone.

- Side Product: 5-Hydroxy isomer.

Data Analysis & Troubleshooting

| Parameter | Observation | Corrective Action |

| Low Conversion | Recovered starting material > 50% | Increase |

| Regioselectivity | C5-isomer dominates | The 6-aryl group may not sufficiently block C5. Consider Method B (below). |

| Debenzylation | Loss of benzyl group | Avoid excessive heating during acid hydrolysis; use milder acid (e.g., |

| Tarry Products | Radical polymerization | Ensure strictly anaerobic conditions (degas solvents); keep temp < 10°C during addition. |

Alternative Protocol: Bromination-Hydrolysis Sequence

If the Elbs oxidation yields poor regioselectivity, the Bromination-Hydrolysis route provides a more controlled entry to the C3 position.

-

Bromination: Treat the substrate with N-Bromosuccinimide (NBS) (1.0 equiv) in DMF or MeCN at 0°C.

-

Logic: Electrophilic bromination is highly sensitive to conditions. At low temp, C3 bromination is often favored or can be separated from C5.

-

-

Hydrolysis: Convert the 3-bromo derivative to the 3-hydroxy derivative using KOH/Cu powder (Ullmann-type hydroxylation) or

/tBuXPhos with KOH (Buchwald-Hartwig hydroxylation).

Pathway Visualization

The following diagram illustrates the Elbs oxidation pathway and the competing regiochemical outcomes.

References

-

Elbs Persulfate Oxidation Mechanism

-

Behrman, E. J. (2006). The Elbs and Boyland-Sims peroxydisulfate oxidations. Beilstein Journal of Organic Chemistry, 2(1). Link

-

- Synthesis of 3-Hydroxypyridines: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.

-

Hydroxylation of 2-Pyridones

-

Efficient modification of peroxydisulfate oxidation reactions of nitrogen-containing heterocycles. (2015). PMC. Link

-

-

Related Crystal Structures & Tautomerism

-

Synthesis and Crystal Structures of 3,6-Dihydroxypicolinic Acid. (2021). PMC. Link

-

Sources

- 1. Elbs persulfate oxidation - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. RU2296123C1 - Method for preparing derivatives of 3-hydroxypyridine - Google Patents [patents.google.com]

- 4. 3,6-Dihydro-2-pyridinone synthesis [organic-chemistry.org]

- 5. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN104478810A - Synthetic method for 3,6-dihydroxypyridazine - Google Patents [patents.google.com]

Troubleshooting & Optimization

Improving yield in reactions using 6-(2-Benzyloxyphenyl)-2-hydroxypyridine

Scaffold Optimization & Reaction Troubleshooting

Status: ONLINE Operator: Senior Application Scientist Ticket Focus: Yield Improvement, Selectivity Control, and Impurity Management Molecule ID: 6-(2-Benzyloxyphenyl)-2-hydroxypyridine (Structure: Pyridine core, 2-OH tautomer, 6-aryl-2-OBn substitution).[1][2]

Introduction: Understanding Your Scaffold

Welcome to the technical support hub. You are likely working with This compound , a bifunctional scaffold often used as a precursor for fused heterocycles (e.g., in AMPA receptor antagonist synthesis similar to Perampanel) or as a directing group in C-H activation.[1][2]

The Critical Challenge:

This molecule exhibits lactam-lactim tautomerism (2-pyridone

Module 1: Controlling N- vs. O-Alkylation Selectivity

User Issue: "I am trying to N-alkylate the scaffold, but I am getting >40% O-alkylated byproduct or no reaction."

Root Cause Analysis

The 6-(2-benzyloxyphenyl) group exerts steric hindrance that protects the nitrogen center.[1][2] While thermodynamic control usually favors N-alkylation (the amide/pyridone form is more stable), the kinetic barrier at the N-site in 6-substituted systems forces the electrophile to attack the more accessible Oxygen.[3]

Troubleshooting Protocol

| Variable | Recommendation for N-Alkylation | Recommendation for O-Alkylation |

| Base | Cesium Carbonate ( | Silver Carbonate ( |

| Solvent | DMF or NMP (High dielectric constant favors charge separation).[1][3] | Toluene or DCM (Non-polar solvents favor the neutral lactim form).[3] |

| Temperature | High ( | Ambient ( |

| Additives | LiCl (Lithium ions can disrupt aggregates).[1][3] | None . |

Decision Logic (DOT Visualization)

Figure 1: Decision tree for selecting reaction conditions based on the desired regioisomer, accounting for the steric influence of the 6-aryl group.

Module 2: Improving Yield in Cross-Coupling (Suzuki/Chan-Lam)

User Issue: "My yields are low (<50%) when coupling this scaffold to aryl boronic acids. The catalyst seems to die."

Technical Insight

2-Hydroxypyridines are potent ligands.[1][2][3] The substrate itself can bind to Palladium or Copper, displacing your phosphine ligands and creating an inactive "Pd-substrate" complex.[3] The 6-(2-benzyloxyphenyl) group exacerbates this by forcing the pyridine ring to twist, making the N/O coordination bite angle unpredictable.

Optimization Steps

-

Protect the Oxygen First:

-

Do not couple the free 2-hydroxypyridine.[1][2][3] The acidic proton is the problem.[3]

-

Protocol: Convert the 2-OH to a Triflate (OTf) or Tosylate (OTs) before the Suzuki coupling.

-

Note: 6-substituted 2-pyridyl triflates are unstable on silica.[1][2][3] Neutralize silica with 1%

or use alumina.[1][3]

-

-

Chan-Lam Coupling (N-Arylation):

-

If you must N-arylate directly using boronic acids:

-

Catalyst:

(1.0 eq) is often stoichiometric, not catalytic, due to product inhibition.[1][3] -

Ligand: Use Pyridine (2.0 eq) or DMAP as an external ligand to prevent the substrate from sequestering the Copper.[3]

-

Atmosphere: Oxygen balloon is required (to reoxidize Cu).[1][3]

-

Module 3: Deprotection of the Benzyl Group

User Issue: "Hydrogenolysis of the benzyl ether is reducing my pyridine ring or taking 48 hours."

The Mechanism